2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 4-chlorobenzylsulfanyl group and a methyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorobenzylsulfanyl Group: The next step involves the nucleophilic substitution reaction where the 4-chlorobenzylsulfanyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, the compound may interact with DNA and proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one .
- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .
Uniqueness
2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development . Additionally, its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGIEDDRYBQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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